Nadolol EP Impurity G
Overview
Description
Nadolol EP Impurity G, with CAS No: 33841-03-1, is an impurity standard of Nadolol . Nadolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker . It is prescribed for the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias .
Molecular Structure Analysis
The molecular formula of Nadolol EP Impurity G is C17H27NO2 . The molecular weight is 277.4 . The Smiles notation is OC(CNC©©C)COC1=CC=CC2=C1CCCC2 .Scientific Research Applications
Radiodegradation and Impurity Analysis
Nadolol is subject to radiodegradation when exposed to ionizing radiation. A study conducted by Ogrodowczyk et al. (2018) revealed that nadolol undergoes significant changes upon irradiation, leading to the formation of free radicals and various radiolysis products. The research utilized advanced techniques such as UHPLC–MS to identify the structures of 11 compounds related to nadolol impurities and decomposition products, indicating the importance of understanding the compound's stability and behavior under different conditions (Ogrodowczyk et al., 2018).
Chiral Separation and Analysis
Several studies have focused on the chiral separation of nadolol due to its multiple chiral centers, resulting in different stereoisomers with varying activities. Wang and Ching (2005, 2002) conducted research on the chiral separation of nadolol using simulated moving bed chromatography and high-performance liquid chromatography. These studies highlight the critical role of chiral analysis in understanding the pharmacological effects of different nadolol isomers and ensuring the quality and efficacy of the drug in its therapeutic applications (Wang & Ching, 2005) (Wang & Ching, 2002).
Safety And Hazards
Nadolol impurity mixture, which includes Nadolol EP Impurity G, is classified as a Combustible Solid . The product is provided as delivered and specified by the issuing Pharmacopoeia . All information provided in support of this product, including SDS and any product information leaflets, have been developed and issued under the Authority of the issuing Pharmacopoeia .
properties
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nadolol EP Impurity G | |
CAS RN |
33841-03-1 | |
Record name | Dideoxy nadolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDEOXY NADOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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